5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate . The piperidinyl group can be introduced via nucleophilic substitution reactions, and the final coupling with the pyrimidine ring is achieved through a series of condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The thiadiazole ring can be reduced to a thiol or amine derivative.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyrimidine derivative, while reduction of the thiadiazole ring can produce a thiol-substituted compound .
Scientific Research Applications
5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, while the piperidinyl group can enhance the compound’s binding affinity and specificity . These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy-substituted pyrimidine structure.
Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen atoms.
Uniqueness
5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring with a methoxy group and a piperidinyl-thiadiazole moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H17N5O2S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
5-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H17N5O2S/c1-9-16-13(21-17-9)18-5-3-10(4-6-18)20-12-14-7-11(19-2)8-15-12/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
UBYQJAKTHFJPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)OC |
Origin of Product |
United States |
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